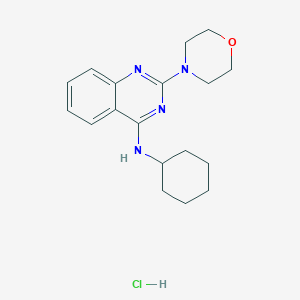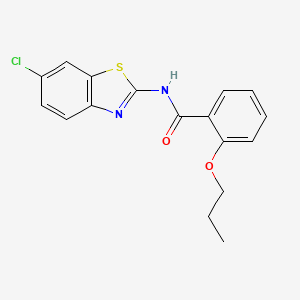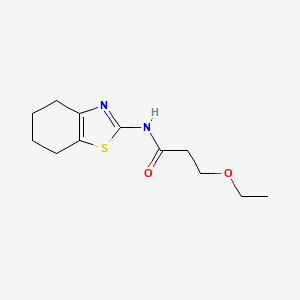![molecular formula C26H27N3O4S B4195280 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-(4-phenoxyphenyl)thiourea acetate](/img/structure/B4195280.png)
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-(4-phenoxyphenyl)thiourea acetate
Vue d'ensemble
Description
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-(4-phenoxyphenyl)thiourea acetate, also known as compound 25, is a chemical compound that has been studied for its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-(4-phenoxyphenyl)thiourea acetate 25 involves its ability to bind to certain proteins and enzymes in the body, thereby inhibiting their activity. One such protein is tubulin, which is involved in cell division and is a target for many anticancer drugs. Compound 25 has been shown to bind to tubulin and inhibit its polymerization, thereby preventing cell division and inducing apoptosis in cancer cells. Additionally, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-(4-phenoxyphenyl)thiourea acetate 25 has been found to inhibit the activity of histone deacetylase, which is involved in gene expression and regulation.
Biochemical and Physiological Effects:
Compound 25 has been found to have various biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in cancer cell proliferation. Additionally, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-(4-phenoxyphenyl)thiourea acetate 25 has been found to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in other diseases such as neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-(4-phenoxyphenyl)thiourea acetate 25 in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. This makes it a potential candidate for cancer therapy. However, one limitation of using N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-(4-phenoxyphenyl)thiourea acetate 25 is its low solubility in water, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the study of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-(4-phenoxyphenyl)thiourea acetate 25. One potential direction is to optimize the synthesis method to improve the yield and purity of the N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-(4-phenoxyphenyl)thiourea acetate. Another direction is to study the pharmacokinetics and pharmacodynamics of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-(4-phenoxyphenyl)thiourea acetate 25 in vivo to determine its efficacy and safety as a potential therapeutic agent. Additionally, further studies are needed to explore the potential therapeutic applications of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-(4-phenoxyphenyl)thiourea acetate 25 in other diseases such as neurodegenerative disorders.
Applications De Recherche Scientifique
Compound 25 has been studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been found to induce apoptosis (programmed cell death) in cancer cells. Moreover, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-(4-phenoxyphenyl)thiourea acetate 25 has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation, such as tubulin polymerization and histone deacetylase.
Propriétés
IUPAC Name |
acetic acid;1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-phenoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S.C2H4O2/c1-28-21-11-12-23-22(15-21)17(16-26-23)13-14-25-24(30)27-18-7-9-20(10-8-18)29-19-5-3-2-4-6-19;1-2(3)4/h2-12,15-16,26H,13-14H2,1H3,(H2,25,27,30);1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWCZAYPZJYFHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.COC1=CC2=C(C=C1)NC=C2CCNC(=S)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
acetic acid;1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(4-phenoxyphenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methyl-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-5-nitro-1H-benzimidazole](/img/structure/B4195212.png)
![N-(4-methoxyphenyl)-2-{[(2-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4195214.png)
![methyl 1-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B4195223.png)


![N-[2-(dimethylamino)ethyl]-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4195249.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4195257.png)
![2-[(2,6-dichlorobenzyl)thio]-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4195260.png)
![[2-(3,4-dimethoxyphenyl)-4-methyl-1,2-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B4195264.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-isopropoxyethyl)-5-methoxybenzamide](/img/structure/B4195268.png)

![1-(1H-indol-3-yl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4195287.png)
![N-(3-acetylphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4195301.png)
![3,4-dimethyl-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B4195308.png)